Comparative Weakness in MKP-1 Inhibition Distinguishes it as a Negative Control
The compound exhibits a relatively high IC50 for MKP-1 inhibition, which differentiates it from more potent inhibitors in the same chemical class. This makes it a useful tool compound as a negative control or for selectivity profiling. In a direct comparison from the same assay platform, 2-cyclopropylquinoline-4-carboxylic acid shows an IC50 of 50,000 nM, while a structurally related analog, 8-carbethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid, demonstrates an IC50 of 18,200 nM [1].
| Evidence Dimension | MKP-1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 50,000 nM |
| Comparator Or Baseline | 8-carbethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (IC50: 18,200 nM) |
| Quantified Difference | 2.7-fold less potent |
| Conditions | MKP-1 dose response assay, pH 7.0, 2°C |
Why This Matters
This established activity profile is valuable for researchers requiring a weakly active or inactive control in MKP-1 assays, ensuring experimental validity.
- [1] BindingDB. (n.d.). Entry for BDBM35454 (2-cyclopropyl-4-quinolinecarboxylic acid) and BDBM31734 (8-carbethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid). Retrieved from https://bindingdb.org View Source
